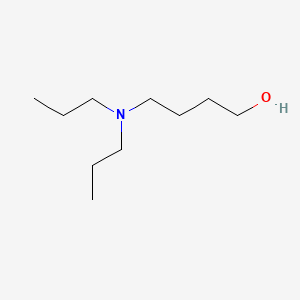
4-Di-N-Propylamino-1-Butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Di-N-Propylamino-1-Butanol is an organic compound with the molecular formula C10H23NO. It is a derivative of butanol, where the hydroxyl group is attached to the fourth carbon atom, and a dipropylamino group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Di-N-Propylamino-1-Butanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-1-butanol with dipropylamine. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1-butanol, 4-dipropylamino- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Di-N-Propylamino-1-Butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
4-Di-N-Propylamino-1-Butanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of various industrial products, including solvents and coatings.
Mecanismo De Acción
The mechanism of action of 1-butanol, 4-dipropylamino- involves its interaction with specific molecular targets. The dipropylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-butanol: Similar in structure but with an amino group instead of a dipropylamino group.
6-Amino-1-hexanol: A longer-chain analog with an amino group.
5-Amino-1-pentanol: Another analog with an amino group and a different chain length.
Uniqueness
4-Di-N-Propylamino-1-Butanol is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
70289-17-7 |
|---|---|
Fórmula molecular |
C10H23NO |
Peso molecular |
173.3 g/mol |
Nombre IUPAC |
4-(dipropylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-10H2,1-2H3 |
Clave InChI |
KYNWWRBJIBSVBX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCCO |
SMILES canónico |
CCCN(CCC)CCCCO |
Key on ui other cas no. |
70289-17-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













